molecular formula C11H10BrF3 B8431592 1-(2-Bromomethyl-cyclopropyl)-3-trifluoromethyl-benzene

1-(2-Bromomethyl-cyclopropyl)-3-trifluoromethyl-benzene

Cat. No. B8431592
M. Wt: 279.10 g/mol
InChI Key: LGZGQHIXXQJQEU-UHFFFAOYSA-N
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Patent
US08252797B2

Procedure details

[2-(3-Trifluoromethyl-phenyl)-cyclopropyl]-methanol obtained in step 1 (0.250 g, 1.15 mmol) was taken in diethyl ether (4 ml) and cooled to 0° C. Tribromo phosphine (0.06 ml, 0.64 mmol) in diethyl ether (4 ml) was added slowly at 0° C. and stirred at 15-20° C. for 2 hrs. Reaction mixture was quenched with saturated NaHCO3 solution (20 ml) and extracted with diethyl ether. Organic layer was washed with saturated brine solution, dried over Na2SO4, and evaporated under vacuum to get 1-(2-bromomethyl-cyclopropyl)-3-trifluoromethyl-benzene (0.26 g, 80%) as a sticky mass.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:9]2[CH2:11][CH:10]2[CH2:12]O)[CH:6]=[CH:7][CH:8]=1.[Br:16]P(Br)Br>C(OCC)C>[Br:16][CH2:12][CH:10]1[CH2:11][CH:9]1[C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:15])([F:14])[F:1])[CH:4]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1C(C1)CO)(F)F
Step Two
Name
Quantity
0.06 mL
Type
reactant
Smiles
BrP(Br)Br
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 15-20° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with saturated NaHCO3 solution (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
Organic layer was washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1C(C1)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 145.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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